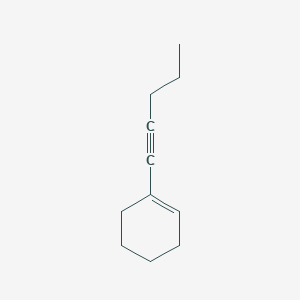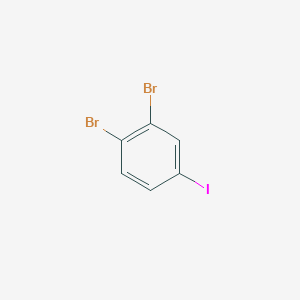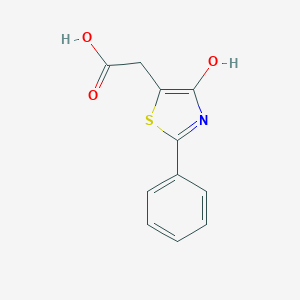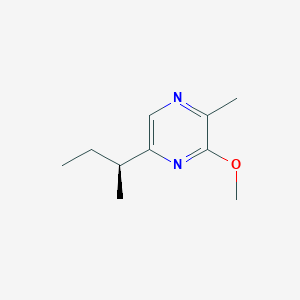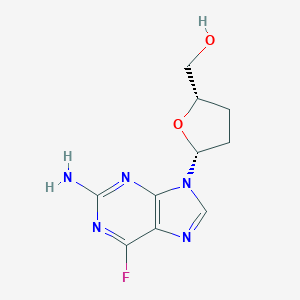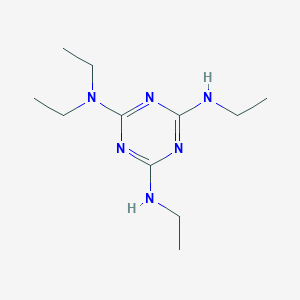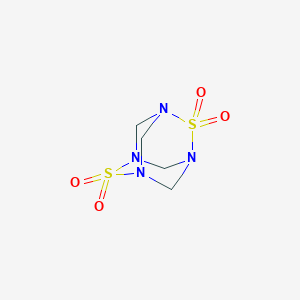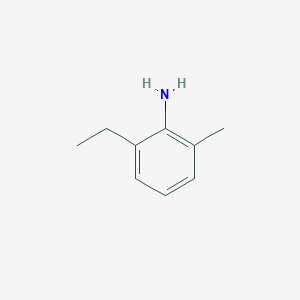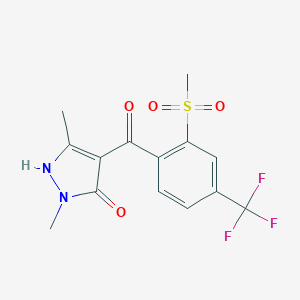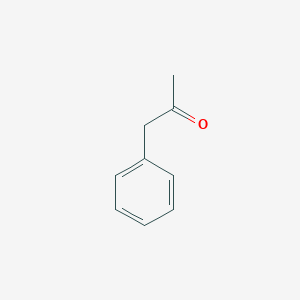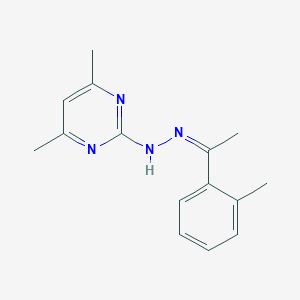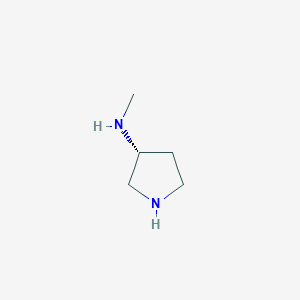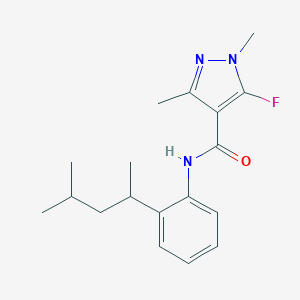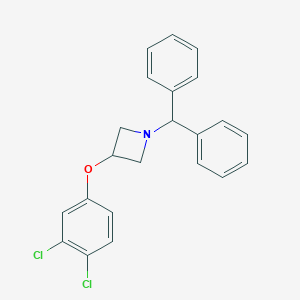
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine
Übersicht
Beschreibung
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the azetidine family and is a white crystalline powder with a molecular weight of 416.3 g/mol.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In plants, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have both biochemical and physiological effects. In plants, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high yield. It is also relatively inexpensive compared to other compounds with similar properties. However, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine. In agriculture, further studies are needed to determine the efficacy and safety of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine as a herbicide. In medicine, more research is needed to fully understand the mechanism of action of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine and its potential use as an antitumor agent. In material science, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine can be used as a building block for the synthesis of novel materials with unique properties, and further research in this area is needed to explore the full potential of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. In medicine, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been studied for its potential use as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells. In material science, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
132924-44-8 |
|---|---|
Produktname |
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine |
Molekularformel |
C22H19Cl2NO |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
1-benzhydryl-3-(3,4-dichlorophenoxy)azetidine |
InChI |
InChI=1S/C22H19Cl2NO/c23-20-12-11-18(13-21(20)24)26-19-14-25(15-19)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,22H,14-15H2 |
InChI-Schlüssel |
BIUASSFHSZWTPJ-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)Cl |
Synonyme |
3-(3,4-DICHLOROPHENOXY)-1-(DIPHENYLMETHYL)AZETIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

